2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide
Description
Structure and Key Features: The compound 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide (CAS: Not explicitly provided; molecular formula: C₁₄H₁₉F₂N₂O, MW: 250.31 g/mol) features a piperidine ring substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with a trifluoroacetylacetamide moiety. This scaffold is noted for its versatility in medicinal chemistry, likely due to the electron-withdrawing trifluoromethyl group enhancing metabolic stability and the fluorophenyl group contributing to hydrophobic interactions .
For example, similar trifluoroacetamide derivatives are used as organoboron chelators in photocatalysis and as intermediates in radiotracer synthesis .
Properties
Molecular Formula |
C13H14F4N2O |
|---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C13H14F4N2O/c14-9-3-1-8(2-4-9)10-5-6-18-7-11(10)19-12(20)13(15,16)17/h1-4,10-11,18H,5-7H2,(H,19,20) |
InChI Key |
GDSMJJCNVKNHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
In a patented method, 4-fluorophenylboronic acid reacts with a brominated piperidine intermediate (e.g., 3-bromopiperidine) under palladium catalysis. Optimal conditions include:
| Reagent | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | DMF/H₂O (3:1), 80°C, 12 h | 78 |
| K₂CO₃ | 2.5 equiv | ||
| 4-Fluorophenylboronic acid | 1.2 equiv |
This method achieves high regioselectivity, with the 4-fluorophenyl group orienting para to the piperidine nitrogen.
Direct Functionalization of Piperidine
An alternative approach involves lithiation of the piperidine ring at the 4-position using n-butyllithium, followed by quenching with 4-fluorobenzaldehyde. Subsequent reduction with sodium borohydride yields the 4-(4-fluorophenyl)piperidin-3-amine intermediate.
Trifluoroacetylation Reactions
The final step involves coupling the piperidine amine with trifluoroacetic anhydride (TFAA). Two primary methods are documented:
Acylation Under Basic Conditions
Reaction of 4-(4-fluorophenyl)piperidin-3-amine with TFAA in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature yields the target compound.
| Parameter | Value |
|---|---|
| TFAA Equiv | 1.5 |
| TEA Equiv | 3.0 |
| Reaction Time | 4 h |
| Yield | 85–90% |
This method minimizes side reactions such as over-acylation.
Coupling Agents for Challenging Substrates
For sterically hindered amines, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) enhance efficiency. A representative procedure involves:
-
Dissolving the amine in DMF.
-
Adding TFAA (1.2 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv).
-
Stirring at 25°C for 6 h.
This method achieves yields >90% with minimal racemization.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 4.10–3.90 (m, 1H, NH), 3.30–3.10 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr with Pd(PPh₃)₄ | High regioselectivity | Requires inert atmosphere | 78 |
| Direct Lithiation | No transition metals | Low functional group tolerance | 65 |
| TFAA Acylation | Rapid, high yield | Exothermic reaction | 90 |
| HATU-Mediated Coupling | Suitable for steric hindrance | Costly reagents | 92 |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide may exhibit antidepressant and anxiolytic properties. The fluorinated structure enhances binding affinity to serotonin and norepinephrine receptors, which are crucial targets in treating mood disorders.
2. Neuroprotective Properties
Similar compounds have shown neuroprotective effects, suggesting that this compound may also be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The presence of fluorine atoms may improve metabolic stability and bioavailability, enhancing its therapeutic efficacy.
Case Studies
Case Study 1: Antidepressant Efficacy
A study involving animal models demonstrated that administration of 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide resulted in significant reductions in depressive-like behaviors. The study highlighted its potential as a novel antidepressant agent with a different mechanism than traditional SSRIs (Selective Serotonin Reuptake Inhibitors).
Case Study 2: Neuroprotection
In vitro studies revealed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in developing therapies for neurodegenerative conditions where oxidative damage is a critical factor.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Piperidine-Based Acetamides
N-[(4-Fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide
- Structure : Shares the piperidine core but replaces the 4-fluorophenyl group with a 4-fluorophenylmethyl substituent.
- Its molecular formula (C₁₄H₁₉FN₂O) matches the target compound, but the substituent arrangement differs .
- Applications : Marketed as a "versatile small molecule scaffold," suggesting utility in fragment-based drug design.
N-(4-Fluorophenyl)-2-(piperidin-3-yl)acetamide Derivatives
Triazole- and Thiazole-Containing Acetamides
N-(4-Fluorophenyl)-2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) Acetamide (9e)
- Structure : Features a triazole ring with sulfur and fluorophenyl groups.
- Melting point (220.1°C) is higher than typical piperidine-based analogs, suggesting greater crystallinity .
- Data : ¹H NMR (7.64–7.37 ppm) and ¹³C NMR (165.8, 154.9 ppm) confirm aromatic and carbonyl signals .
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Structure : Combines triazole, pyridinyl, and chloro-fluorophenyl groups.
- The pyridinyl group may improve solubility via protonation .
Quinoline and Boron-Containing Analogs
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide
- Structure: Replaces the piperidine-fluorophenyl group with a quinoline system.
- Key Differences: The planar quinoline moiety enables π-π stacking with aromatic residues in enzymes or DNA. Used in organoboron complexes for photocatalytic applications .
2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Physicochemical and Spectroscopic Comparisons
Biological Activity
2,2,2-Trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide (CAS Number: 1969288-57-0) is a compound featuring a trifluoromethyl group and a piperidine moiety, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
- Molecular Formula : C13H14F4N2O
- Molecular Weight : 290.26 g/mol
- CAS Number : 1969288-57-0
- Purity : Minimum 95% .
Anticancer Activity
Recent studies indicate that compounds with similar structures, particularly those containing piperidine rings, exhibit significant anticancer properties. The mechanisms often involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Mechanisms of Action
- Apoptosis Induction : Compounds like piperine have been shown to activate apoptosis through pathways such as caspase activation and mitochondrial membrane potential disruption. Similar mechanisms may be expected for 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide due to its structural similarities with known active compounds .
- Cell Cycle Regulation : Studies on related piperidine compounds reveal that they can induce cell cycle arrest at various phases (G1/S and G2/M transitions), potentially through the modulation of cyclin-dependent kinases (CDKs) .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Jeong et al. (2020) | Demonstrated that low concentrations of piperine can increase caspase activity in glioblastoma cells, suggesting similar potential for 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide in inducing apoptosis through caspase-mediated pathways. |
| Greenshields et al. (2015) | Found that treatment with piperine resulted in increased expression of p21 Waf1/Cip1 in TNBC cells, indicating cell cycle arrest; this mechanism may also apply to the target compound due to structural parallels. |
Potential Applications
Given its structural characteristics and the biological activity observed in related compounds, 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide may have several therapeutic applications:
- Cancer Therapy : As an anticancer agent targeting various signaling pathways involved in tumorigenesis.
- Neurological Disorders : Potential use as a neuroprotective agent or in the treatment of psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the piperidin-3-amine precursor with trifluoroacetic anhydride. Key parameters include:
- Temperature : 60–80°C for amide bond formation to minimize side reactions .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilic reactivity .
- Catalysts : Triethylamine (TEA) or DMAP improves reaction efficiency by neutralizing acidic byproducts .
- Purity Control : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substituent positions, with fluorine coupling observed in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F) validate functional groups .
- TLC Monitoring : Ensures reaction progression and intermediate purity using UV-active or iodine staining .
Q. How can researchers address solubility challenges for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test DMSO (common stock solvent) followed by dilution in PBS or cell culture media .
- Surfactants : Use polysorbate-80 or cyclodextrins for hydrophobic compounds .
- pH Adjustment : For ionizable groups, adjust buffer pH to enhance aqueous solubility .
Advanced Research Questions
Q. How should contradictory bioactivity data (e.g., varying IC values) across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate activity using enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis markers) methods .
- Purity Verification : Re-test compounds with HPLC (>95% purity) to exclude batch variability .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding to targets like kinases or GPCRs .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (GROMACS/AMBER) .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using MOE or RDKit .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Core Modifications : Replace the piperidine ring with morpholine or azetidine to alter steric effects .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance target affinity .
- Bioisosteres : Replace acetamide with sulfonamide or urea to modulate pharmacokinetics .
Q. What methodologies assess compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions at 37°C .
- LC-MS Analysis : Monitor degradation products and half-life in simulated gastric fluid (SGF) .
- Light/Heat Stability : Store at 40°C/75% RH or under UV light to simulate long-term storage .
Q. Why does fluorination at specific positions enhance bioactivity, and how is this optimized?
- Methodological Answer :
- Fluorine’s Electronic Effects : The 4-fluorophenyl group increases electronegativity, enhancing hydrogen bonding with targets like enzymes .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, improving half-life (test via liver microsome assays) .
- Positional Scanning : Synthesize analogs with fluorine at ortho/meta positions to map steric and electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
